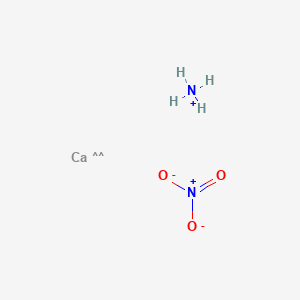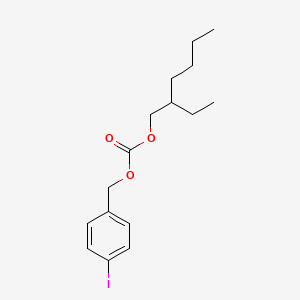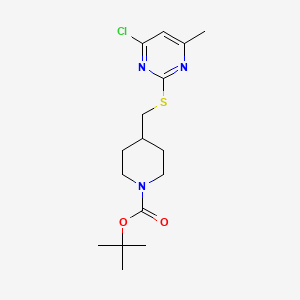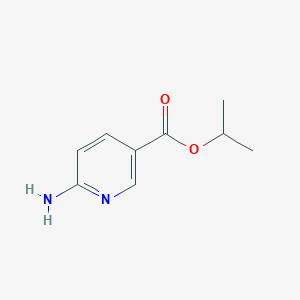
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is a complex organic compound that features a combination of aromatic rings and nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization and reduction reactions . The 4-chlorophenylhydrazine is then reacted with pyridine-2-carbaldehyde to form the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-phenyl)-pyridine: Shares a similar structure but lacks the pyrazine ring.
(4-Chloro-phenyl)-pyrazine: Similar but without the pyridine ring.
(4-Chloro-phenyl)-amine: A simpler structure with only the phenyl and amine groups.
Uniqueness
(4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine is unique due to the combination of its aromatic and heterocyclic rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C15H11ClN4 |
|---|---|
Poids moléculaire |
282.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-6-pyridin-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C15H11ClN4/c16-11-4-6-12(7-5-11)19-15-10-17-9-14(20-15)13-3-1-2-8-18-13/h1-10H,(H,19,20) |
Clé InChI |
KQMBHVYNMWCUGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)


![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)


![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)


